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molecular formula C18H14O3 B2825516 3,4-Dibenzylfuran-2,5-dione CAS No. 71481-05-5

3,4-Dibenzylfuran-2,5-dione

Cat. No. B2825516
M. Wt: 278.307
InChI Key: LWCKJYBIJIELLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260375B2

Procedure details

To the suspension of (2S,3S)-2,3-dibenzylsuccinic anhydride thus obtained in anhydrous toluene (3.5 mL) were added triethylamine (361 mg, 2.54 mmol) and trimethylsilyltrifluoromethanesulfonic acid (565 mg, 2.54 mmol) with stirring under ice cooling, and the mixture was stirred at 90° C. for 2 h. To the reaction mixture with stirring under ice cooling was added dropwise a solution of tetrabutylammonium bromide (2.7 mg, 0.00845 mmol) in dichloromethane (3 mL) and bromine (140 mg, 0.876 mmol), and the reaction mixture was stirred at the same temperature for 30 min. The reaction mixture was directly concentrated under reduced pressure and the residue thus obtained was subjected to silica gel column chromatography (hexane-ethyl acetate 8:1) to give 59 mg of the title compound as a solid (2 step yield: 25%).
Name
(2S,3S)-2,3-dibenzylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step Two
Quantity
565 mg
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Four
Quantity
2.7 mg
Type
catalyst
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25%

Identifiers

REACTION_CXSMILES
[CH2:1]([C@H:8]1[C@H:13]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:12](=[O:21])[O:11][C:9]1=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.C[Si](OS(C(F)(F)F)(=O)=O)(C)C.BrBr>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.ClCCl.CCCCCC.C(OCC)(=O)C>[CH2:14]([C:13]1[C:12]([O:11][C:9](=[O:10])[C:8]=1[CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:21])[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:5.6,8.9|

Inputs

Step One
Name
(2S,3S)-2,3-dibenzylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[C@@H]1C(=O)OC([C@H]1CC1=CC=CC=C1)=O
Step Two
Name
Quantity
361 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
565 mg
Type
reactant
Smiles
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
Step Three
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
140 mg
Type
reactant
Smiles
BrBr
Name
Quantity
2.7 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 90° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
To the reaction mixture with stirring under ice cooling
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at the same temperature for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was directly concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)/C=1/C(=O)OC(\C1\CC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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